- Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases, World Intellectual Property Organization, , ,
Cas no 97421-16-4 (1-(propan-2-yl)-1H-pyrazol-4-amine)

97421-16-4 structure
상품 이름:1-(propan-2-yl)-1H-pyrazol-4-amine
1-(propan-2-yl)-1H-pyrazol-4-amine 화학적 및 물리적 성질
이름 및 식별자
-
- 1-Isopropyl-1H-pyrazol-4-amine
- 1H-Pyrazol-4-amine,1-(1-methylethyl)-
- 1-propan-2-ylpyrazol-4-amine
- 4-Amino-1-isopropyl-1h-pyrazole
- 1-isopropyl-1H-pyrazol-4-amine(SALTDATA: HCl)
- 1-(propan-2-yl)-1H-pyrazol-4-amine
- 1H-Pyrazol-4-amine, 1-(1-methylethyl)-
- 1-Isopropyl-1H-pyrazol-4-ylamine
- 1-(methylethyl)pyrazole-4-ylamine
- 1-isopropylpyrazol-4-amine
- OEXNVHXUPNHOPP-UHFFFAOYSA-N
- 1-isopropyl-1H-pyrazole-4-amine
- 1-isopropyl-1 H-pyrazol-4-ylamine
- STK353364
- SBB026436
- SB13945
- MCU
- 1-(1-Methylethyl)-1H-pyrazol-4-amine (ACI)
- (1-Isopropyl-1H-pyrazol-4-yl)amine
- 1-Isopropyl-4-aminopyrazole
- 4-Amino-1-isopropylpyrazole
- CS-W020015
- DS-0554
- 97421-16-4
- AKOS000205148
- AC-30775
- DTXSID00541640
- MFCD08700622
- SCHEMBL574538
- EN300-66235
- SY031838
- F2169-0267
-
- MDL: MFCD08700622
- 인치: 1S/C6H11N3/c1-5(2)9-4-6(7)3-8-9/h3-5H,7H2,1-2H3
- InChIKey: OEXNVHXUPNHOPP-UHFFFAOYSA-N
- 미소: N1N(C(C)C)C=C(N)C=1
계산된 속성
- 정밀분자량: 125.09500
- 동위원소 질량: 125.095297364g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 2
- 중원자 수량: 9
- 회전 가능한 화학 키 수량: 1
- 복잡도: 92.3
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 상호 변형 이기종 수량: 아무것도 아니야
- 표면전하: 0
- 소수점 매개변수 계산 참조값(XlogP): 0.3
- 토폴로지 분자 극성 표면적: 43.8
실험적 성질
- 색과 성상: Yellow to Brown Liquid
- 밀도: 1.1±0.1 g/cm3
- 융해점: No data available
- 비등점: 234.2°C at 760 mmHg
- 플래시 포인트: 95.4±19.8 °C
- 굴절률: 1.566
- PSA: 43.84000
- LogP: 1.62740
- 증기압: 0.1±0.5 mmHg at 25°C
1-(propan-2-yl)-1H-pyrazol-4-amine 보안 정보
- 신호어:Warning
- 피해 선언: H315-H319-H335
- 경고성 성명: P261;P305+P351+P338
- 보안 지침: H303+H313+H333
- 저장 조건:Keep in dark place,Inert atmosphere,Room temperature
1-(propan-2-yl)-1H-pyrazol-4-amine 세관 데이터
- 세관 번호:2933199090
- 세관 데이터:
중국 세관 번호:
2933199090개요:
2933199090. 기타 구조상 비조화 피리졸 환화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%
신고 요소:
제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자
요약:
2933199090. 구조물에는 수소화 여부와 관계없이 걸쭉하지 않은 피라졸 고리를 함유하고 있는 기타 화합물이다.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%
1-(propan-2-yl)-1H-pyrazol-4-amine 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Chemenu | CM188206-1g |
1-Isopropyl-1H-pyrazol-4-amine |
97421-16-4 | 95%+ | 1g |
$*** | 2023-05-04 | |
Chemenu | CM188206-10g |
1-Isopropyl-1H-pyrazol-4-amine |
97421-16-4 | 95%+ | 10g |
$*** | 2023-05-04 | |
Chemenu | CM188206-5g |
1-Isopropyl-1H-pyrazol-4-amine |
97421-16-4 | 95+% | 5g |
$359 | 2021-08-05 | |
Chemenu | CM188206-10g |
1-Isopropyl-1H-pyrazol-4-amine |
97421-16-4 | 95+% | 10g |
$772 | 2021-08-05 | |
Enamine | EN300-66235-0.1g |
1-(propan-2-yl)-1H-pyrazol-4-amine |
97421-16-4 | 95.0% | 0.1g |
$26.0 | 2025-03-21 | |
Apollo Scientific | OR962707-10g |
1-Isopropyl-1H-pyrazol-4-amine |
97421-16-4 | 98% | 10g |
£305.00 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IU946-50mg |
1-(propan-2-yl)-1H-pyrazol-4-amine |
97421-16-4 | 97% | 50mg |
84.0CNY | 2021-07-14 | |
abcr | AB469943-25 g |
1-Isopropyl-1H-pyrazol-4-amine; . |
97421-16-4 | 25g |
€1,084.50 | 2022-03-01 | ||
Fluorochem | 037825-25g |
1-Isopropyl-1H-pyrazol-4-ylamine |
97421-16-4 | 95% | 25g |
£645.00 | 2022-03-01 | |
TRC | B451560-500mg |
1-Isopropyl-1H-pyrazol-4-amine |
97421-16-4 | 500mg |
$ 135.00 | 2022-06-07 |
1-(propan-2-yl)-1H-pyrazol-4-amine 합성 방법
Synthetic Routes 1
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, 15 psi, rt
참조
Synthetic Routes 2
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 12 h, 1 atm, 25 °C
참조
- Fused ring pyrimidine compound, intermediate, and preparation method, composition and use thereof, World Intellectual Property Organization, , ,
Synthetic Routes 3
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, 50 °C
1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol , Ethyl acetate ; 5 h, rt
1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol , Ethyl acetate ; 5 h, rt
참조
- Preparation of pyrazole derivatives as JAK inhibitors for treatment of autoimmune disease or cancer, World Intellectual Property Organization, , ,
Synthetic Routes 4
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 5 h, rt
참조
- Discovery of Novel Potent VEGFR-2 Inhibitors Exerting Significant Antiproliferative Activity against Cancer Cell LinesJournal of Medicinal Chemistry, 2018, 61(1), 140-157,
Synthetic Routes 5
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 12 h, 25 °C
참조
- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,
Synthetic Routes 6
반응 조건
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol , Ethyl acetate ; 2 h, 3 atm, rt
참조
- Quinoline derivatives as platelet-derived growth factor inhibitors, their preparation, pharmaceutical compositions, and use in the treatment of cancer, World Intellectual Property Organization, , ,
Synthetic Routes 7
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 2 h, rt
참조
- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases, World Intellectual Property Organization, , ,
Synthetic Routes 8
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 8 h, rt
참조
- Pyrrolopyrimidine compound, its preparation method and application in preparing drug for preventing and treating Wee1 protein kinase related disease, China, , ,
Synthetic Routes 9
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 2 h, rt
참조
- Compound capable of inhibiting kinase activity of BTK and/or JAK3 and its preparation, China, , ,
Synthetic Routes 10
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 1 h, 35 psi, rt
참조
- Preparation of imidazopyrazines as spleen tyrosine kinase (Syk) inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 11
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Water ; 1 h, 15 psi, rt
참조
- Preparation of sulfonylurea derivatives as inflammasome inhibitors and uses thereof, World Intellectual Property Organization, , ,
Synthetic Routes 12
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 2 h, rt
참조
- Preparation of pyridine-based compounds as kinase inhibitors useful for treatment of proliferative diseases, World Intellectual Property Organization, , ,
Synthetic Routes 13
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 4 h, rt
참조
- Preparation of radiolabeled (3-pyrazol-5-yl)pyridazin-4(1H)-one derivatives as radiotracers useful for quantitative imaging of phosphodiesterase (PDE10A) in mammals, World Intellectual Property Organization, , ,
Synthetic Routes 14
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 6 h, reflux
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt
참조
- Preparation of 2-(1H-pyrazol-4-ylamino)pyrimidines as Aurora and KDR kinase inhibitors., World Intellectual Property Organization, , ,
Synthetic Routes 15
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, rt
참조
- Preparation of thiazolo[5,4-d]pyrimidine derivatives as IRAK kinase inhibitors and uses thereof, World Intellectual Property Organization, , ,
Synthetic Routes 16
반응 조건
1.1 Reagents: Triphenylphosphine , Di-tert-butyl azodicarboxylate Solvents: Tetrahydrofuran ; 1 min, 20 °C; 20 °C
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 h, 20 °C
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 h, 20 °C
참조
- A practical, two-step synthesis of 1-alkyl-4-aminopyrazolesTetrahedron Letters, 2008, 49(18), 2996-2998,
Synthetic Routes 17
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 18 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 18 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 18 h, rt
참조
- Preparation of heterocyclyl pyrazolopyrimidine analogs as JAK, especially JAK3, inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 18
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, rt
참조
- Preparation of IRAK inhibitors and their uses in the treatment of diseases and disorders, World Intellectual Property Organization, , ,
Synthetic Routes 19
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, 40 °C
1.2 Reagents: Hydrogen Catalysts: Platinum Solvents: Methanol ; 3 h, rt
1.2 Reagents: Hydrogen Catalysts: Platinum Solvents: Methanol ; 3 h, rt
참조
- Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole DerivativesJournal of Medicinal Chemistry, 2014, 57(23), 10013-10030,
1-(propan-2-yl)-1H-pyrazol-4-amine Raw materials
1-(propan-2-yl)-1H-pyrazol-4-amine Preparation Products
1-(propan-2-yl)-1H-pyrazol-4-amine 관련 문헌
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
97421-16-4 (1-(propan-2-yl)-1H-pyrazol-4-amine) 관련 제품
- 1240567-18-3(1-cyclopropyl-1H-pyrazol-4-amine)
- 876343-24-7(1-Ethyl-1H-pyrazol-4-amine)
- 97421-13-1(1-Tert-butyl-1H-pyrazol-4-amine)
- 2680814-16-6(benzyl N-{1-(fluoromethyl)cyclobutylmethyl}carbamate)
- 2167054-03-5(2-(hydroxymethyl)-7-methoxy-1,3-benzoxazole-5-carboxylic acid)
- 55040-48-7(4-chlorothieno[3,2-c]pyridine-7-carboxylic acid)
- 866132-73-2((3E)-3-(1-{[4-(trifluoromethoxy)phenyl]amino}ethylidene)oxolan-2-one)
- 896616-58-3(methyl 2-2-(benzenesulfonyl)acetamido-4,5-dimethylthiophene-3-carboxylate)
- 721907-76-2(2-(2-Ethyl-1-piperidinyl)-2-oxoethyl 4-formylbenzoate)
- 1805678-90-3(5-Bromo-2-(2-chloropropanoyl)benzaldehyde)
추천 공급업체
Amadis Chemical Company Limited
(CAS:97421-16-4)1-(propan-2-yl)-1H-pyrazol-4-amine

순결:99%/99%
재다:10g/25g
가격 ($):210.0/524.0